Tibenelast
Overview
Description
Tibenelast is an orally active phosphodiesterase inhibitor that has been studied for its potential use as a bronchodilator. It is known for its ability to inhibit specific enzymes involved in the breakdown of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes .
Preparation Methods
The synthesis of Tibenelast involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of organic reactions, including esterification and cyclization. Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Tibenelast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study phosphodiesterase inhibition.
Biology: Investigated for its effects on cellular signaling pathways involving cAMP.
Medicine: Explored as a potential treatment for respiratory diseases like asthma due to its bronchodilator properties.
Industry: Utilized in research and development for new therapeutic agents targeting phosphodiesterase enzymes.
Mechanism of Action
Tibenelast exerts its effects by inhibiting phosphodiesterase enzymes, specifically targeting the breakdown of cAMP. By preventing the degradation of cAMP, this compound enhances the signaling pathways that rely on this molecule. This leads to various physiological effects, including bronchodilation and modulation of inflammatory responses. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway .
Comparison with Similar Compounds
Tibenelast is unique among phosphodiesterase inhibitors due to its specific activity profile and potency. Similar compounds include:
Theophylline: Another phosphodiesterase inhibitor used as a bronchodilator.
Aminophylline: A derivative of theophylline with similar bronchodilator effects.
Rolipram: A selective phosphodiesterase-4 inhibitor with anti-inflammatory properties.
Compared to these compounds, this compound has shown higher potency and selectivity in certain preclinical studies, making it a promising candidate for further research and development .
Properties
CAS No. |
97852-72-7 |
---|---|
Molecular Formula |
C13H14O4S |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
5,6-diethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O4S/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
PDUXMHXBBXXJFQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC |
Appearance |
Solid powder |
Key on ui other cas no. |
97852-72-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,6-diethoxybenzo(b)thiophene-2-carboxylic acid LY 186655 LY-186655 tibenclast tibenelast tibenelast sodium |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.